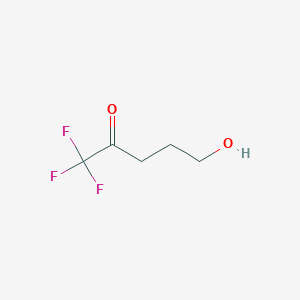![molecular formula C17H19N8O6P B056107 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid CAS No. 113811-42-0](/img/structure/B56107.png)
2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid, commonly known as DAPA, is a phosphonate derivative of aminopterin. It is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of thymidylate, an important component of DNA. DAPA has been extensively studied for its potential applications in cancer treatment and other diseases.
作用機序
DAPA works by inhibiting 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid, an enzyme that is essential for the synthesis of thymidylate, an important component of DNA. By inhibiting 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid, DAPA prevents the synthesis of thymidylate and inhibits DNA replication, leading to the death of cancer cells. DAPA has also been shown to have anti-inflammatory properties, which may contribute to its potential use in the treatment of rheumatoid arthritis.
生化学的および生理学的効果
DAPA has been shown to have potent inhibitory effects on 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid, leading to the inhibition of DNA synthesis and cell proliferation. It has also been shown to have anti-inflammatory properties, which may contribute to its potential use in the treatment of rheumatoid arthritis. DAPA has been found to be relatively non-toxic to normal cells, making it a promising candidate for cancer treatment.
実験室実験の利点と制限
One of the main advantages of DAPA is its potent inhibitory effects on 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid, making it a promising candidate for cancer treatment. DAPA has also been found to be relatively non-toxic to normal cells, which is an important consideration for any potential cancer treatment. However, the synthesis of DAPA is a complex process that requires expertise in organic chemistry. Additionally, DAPA has not yet been extensively studied in clinical trials, and its long-term safety and efficacy have not yet been established.
将来の方向性
There are several potential future directions for research on DAPA. One direction is to further investigate its potential use in cancer treatment, including its efficacy in combination with other chemotherapy agents. Another direction is to explore its potential use in the treatment of rheumatoid arthritis and other inflammatory diseases. Additionally, further research is needed to establish the long-term safety and efficacy of DAPA, as well as its potential use in other diseases.
合成法
DAPA can be synthesized by the reaction of 4-[(2,4-diaminopteridin-6-yl)methylamino]benzoic acid with phosphorus oxychloride and triethylamine. The resulting compound is then treated with sodium hydroxide to yield DAPA. The synthesis of DAPA is a complex process that requires expertise in organic chemistry.
科学的研究の応用
DAPA has been studied for its potential applications in cancer treatment, rheumatoid arthritis, and other diseases. It has been shown to be a potent inhibitor of 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid, which is overexpressed in many types of cancer cells. By inhibiting 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid, DAPA can prevent the synthesis of thymidylate and inhibit DNA replication, leading to the death of cancer cells. DAPA has also been shown to have anti-inflammatory properties, making it a potential treatment for rheumatoid arthritis.
特性
CAS番号 |
113811-42-0 |
|---|---|
製品名 |
2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid |
分子式 |
C17H19N8O6P |
分子量 |
462.4 g/mol |
IUPAC名 |
2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid |
InChI |
InChI=1S/C17H19N8O6P/c18-13-12-14(25-17(19)24-13)21-6-10(22-12)5-20-9-3-1-8(2-4-9)15(26)23-11(16(27)28)7-32(29,30)31/h1-4,6,11,20H,5,7H2,(H,23,26)(H,27,28)(H2,29,30,31)(H4,18,19,21,24,25) |
InChIキー |
GELPWSJJLNTEIH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CP(=O)(O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
正規SMILES |
C1=CC(=CC=C1C(=O)NC(CP(=O)(O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
同義語 |
2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphon o-propanoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



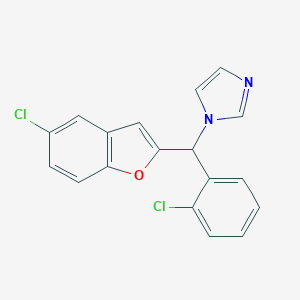
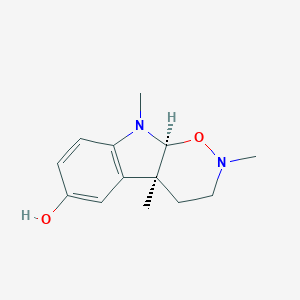
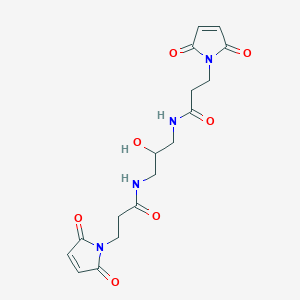
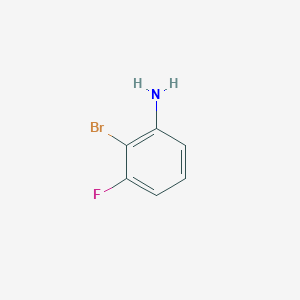
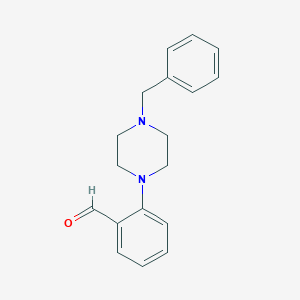
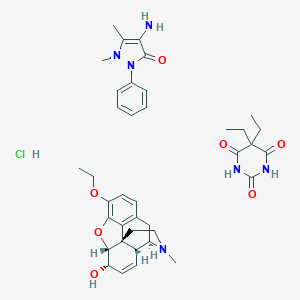
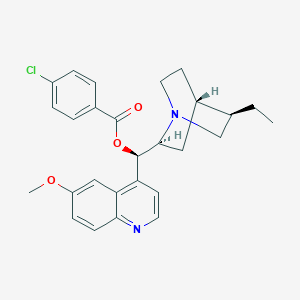
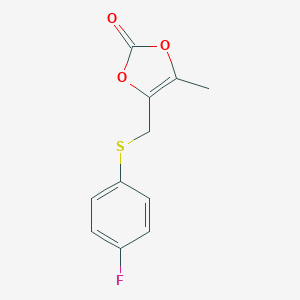
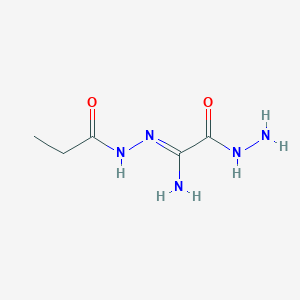
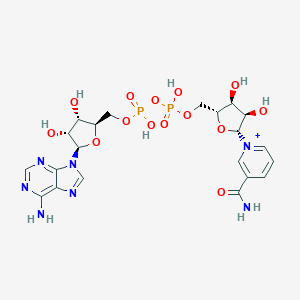
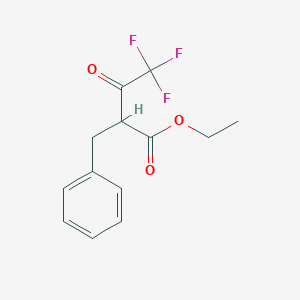
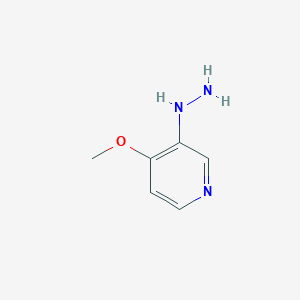
![(2R,3R,4S)-3-acetamido-2-[(1R,2S)-3-(4-azido-2-nitrophenyl)sulfanyl-1,2-dihydroxypropyl]-4-hydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B56050.png)
